

Sofosbuvir Impurity G: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
Cat. No.:	B15566924	Get Quote

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Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of **Sofosbuvir impurity G**, a known diastereoisomer of the active pharmaceutical ingredient.

Chemical Identity and Properties

Sofosbuvir impurity G is chemically identified as a diastereoisomer of Sofosbuvir. Its fundamental chemical properties are summarized in the table below.

Property	Value
CAS Number	1337482-15-1
Molecular Formula	C22H29FN3O9P
Molecular Weight	529.45 g/mol
Synonyms	Sofosbuvir 3'-O-Phosphoramidate, Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]



Table 1: Chemical Identification of Sofosbuvir Impurity G

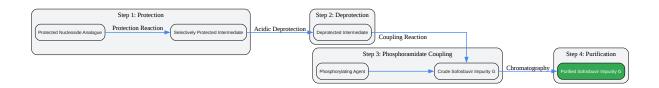
While specific quantitative analytical data from a formal Certificate of Analysis is not publicly available in the literature, commercial suppliers of this reference standard typically report purities of ≥98%.

Synthesis and Experimental Protocols

The synthesis of Sofosbuvir impurities is crucial for their use as reference standards in analytical method development and validation. A patented method for the preparation of a Sofosbuvir impurity provides a general synthetic pathway that can be adapted for the synthesis of specific diastereomers like impurity G.

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for a Sofosbuvir impurity, based on a disclosed preparation method. This multi-step synthesis involves the sequential modification of a nucleoside analogue to introduce the phosphoramidate moiety.



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A representative synthetic workflow for a Sofosbuvir impurity.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the principles outlined in the synthesis of Sofosbuvir and its analogues. Specific reagents, solvents, and reaction conditions would need



to be optimized for the synthesis of impurity G.

- Protection of the Nucleoside Analogue: The starting nucleoside analogue is selectively
 protected to ensure that the subsequent reactions occur at the desired positions. This
 typically involves the use of protecting groups for hydroxyl functions.
- Phosphoramidate Coupling: The protected nucleoside is then coupled with a suitable phosphorylating agent. The stereochemistry of this step is critical in determining the final diastereomer.
- Deprotection: The protecting groups are removed under specific conditions to yield the crude impurity.
- Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired diastereomer with high purity.

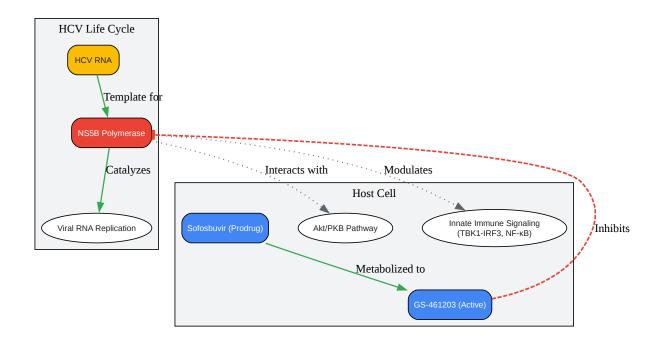
Mechanism of Action and Relevant Signaling Pathways

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA by the NS5B polymerase, thus inhibiting viral replication. The NS5B polymerase is a key enzyme in the HCV life cycle and interacts with various host cell factors and signaling pathways.

HCV NS5B Polymerase and Host Cell Signaling

The HCV NS5B polymerase has been shown to interact with cellular kinases, such as Akt/PKB, and can influence innate immune signaling pathways. The diagram below illustrates the central role of NS5B and its interaction with key cellular pathways.





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Interaction of HCV NS5B polymerase with host cell signaling pathways.

Biological Significance of Diastereomeric Impurities

The stereochemistry of the phosphorus center in Sofosbuvir is critical for its antiviral activity. The desired diastereomer is efficiently converted to the active triphosphate metabolite, while other diastereomers may have significantly lower activity or different metabolic profiles. The presence of diastereomeric impurities, such as impurity G, could potentially impact the overall efficacy and safety profile of the drug product. Therefore, controlling the level of such impurities is a key regulatory requirement. To date, specific studies on the biological activity of **Sofosbuvir impurity G** have not been extensively reported in the public domain.



Conclusion

Sofosbuvir impurity G is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Understanding its chemical properties, synthesis, and potential biological impact is essential for researchers and professionals in the field of drug development. The use of well-characterized reference standards for such impurities is fundamental for the development of robust analytical methods to ensure the quality and safety of this vital antiviral medication. Further research into the specific biological activities of individual Sofosbuvir diastereomers would provide a more complete understanding of their potential impact.

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